Product packaging for Cyclo(atsptpal)(Cat. No.:CAS No. 135329-52-1)

Cyclo(atsptpal)

Cat. No.: B167042
CAS No.: 135329-52-1
M. Wt: 917 g/mol
InChI Key: XJEDHMKXUIQJEP-SIDKUONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(asparaginyl-threonyl-seryl-phenylalanyl-threonyl-prolyl-arginyl-leucyl), also known as Cyclo(atsptpal) or cyclo[NTSFTPRL], is a synthetic cyclic peptide provided for research use only . This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans. As a specialized cyclic peptide, this compound is of interest in biochemical and pharmacological research, particularly in studies investigating peptide stability, receptor interactions, and signal transduction pathways. Researchers are advised to consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated place to avoid dust formation . For complete handling, storage, and safety information, including first-aid measures, please refer to the provided product safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H64N12O12 B167042 Cyclo(atsptpal) CAS No. 135329-52-1

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDHMKXUIQJEP-SIDKUONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159317
Record name Cyclo(atsptpal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135329-52-1
Record name Cyclo(atsptpal)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(atsptpal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

High Resolution Structural Characterization and Conformational Analysis of Cyclo Atsptpal

Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools in organic chemistry for determining the structure of unknown compounds and confirming the structure of synthesized molecules. For a complex molecule like Cyclo(atsptpal), a combination of techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be crucial.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms within a molecule and for gaining insights into its three-dimensional structure and dynamics. For complex organic molecules, advanced multidimensional NMR techniques are essential for complete assignment of resonances and elucidation of spatial relationships.

Multidimensional NMR experiments provide detailed information about proton-proton, proton-carbon, and other nuclear correlations, which are vital for constructing the molecular framework.

Correlation Spectroscopy (COSY): This 2D NMR technique reveals scalar couplings between protons that are connected through two or three bonds. For Cyclo(atsptpal), COSY would identify spin systems within individual amino acid residues (e.g., α-CH to β-CH protons) and potentially across peptide bonds if vicinal couplings are present.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments extend the correlation beyond two or three bonds, showing all protons within a given spin system. This is particularly useful for identifying entire amino acid side chains, as it reveals correlations between all coupled protons within a residue.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a crucial 2D NMR technique for determining the three-dimensional structure of molecules in solution. It identifies protons that are spatially close to each other (typically within 5 Å), regardless of whether they are directly bonded or separated by many bonds. For a cyclic peptide, NOESY correlations would provide critical distance constraints for conformational analysis, revealing backbone and side-chain orientations, and confirming the cyclic nature by showing cross-ring interactions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR experiment that correlates proton resonances with the carbon atoms to which they are directly attached. This technique is invaluable for assigning carbon resonances and for quickly identifying different types of CH, CH2, and CH3 groups. For Cyclo(atsptpal), HSQC would help in assigning the α-carbons and side-chain carbons of the constituent amino acids.

Both solution and solid-state NMR provide complementary information for conformational analysis.

Solid-State NMR: When a compound cannot be dissolved or if its conformation in the solid state is of interest (e.g., in a crystalline form or as an amorphous powder), solid-state NMR can be employed. This technique provides insights into the rigid-state structure, molecular packing, and dynamics in the solid phase, which may differ from the solution-state conformation. Techniques like cross-polarization magic-angle spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) for Sequence Verification and Structural Fragmentation

Mass spectrometry provides precise information about the molecular weight of a compound and its fragmentation patterns, which are essential for confirming the molecular formula and elucidating the sequence of polymeric molecules like peptides. nih.gov

ESI-MS is a soft ionization technique widely used for analyzing large, polar, and thermally labile molecules such as peptides. nih.gov

Molecular Weight Determination: ESI-MS typically produces protonated molecular ions ([M+H]+) or multiply charged ions ([M+nH]n+), allowing for highly accurate determination of the compound's molecular weight. For Cyclo(atsptpal), ESI-MS would confirm the monoisotopic mass of 916.476666 g/mol and the average mass of 917.035 g/mol , as indicated by its molecular formula. epa.gov

Purity Assessment: The presence of a single, dominant molecular ion peak in the ESI-MS spectrum indicates the purity of the sample.

Confirmation of Cyclicity: While not directly proving cyclicity, the molecular weight obtained from ESI-MS, when compared to the theoretical mass of a linear precursor, can support the cyclic nature by confirming the loss of water or other small molecules during cyclization.

Tandem mass spectrometry, or MS/MS, involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting fragment ions. nih.gov This technique is invaluable for sequencing peptides and determining the connectivity of complex molecules.

Peptide Sequencing: For cyclic peptides, MS/MS experiments (e.g., using collision-induced dissociation, CID) generate characteristic fragment ions (e.g., b- and y-ions for linear peptides, or unique fragmentation patterns for cyclic structures). By analyzing these fragmentation patterns, the sequence of the amino acid residues within the cyclic structure can be deduced. The cyclic nature often leads to complex fragmentation pathways, requiring careful interpretation.

Confirmation of Linkages: MS/MS can help confirm the presence of unusual linkages or post-translational modifications if such features are suspected in Cyclo(atsptpal). The precise mass of fragments can pinpoint the location of specific structural elements.

Summary of Spectroscopic Data for Cyclo(atsptpal)

PropertyValueSource
Molecular FormulaC41H64N12O12PubChem epa.gov
Average Mass917.035 g/mol PubChem epa.gov
Monoisotopic Mass916.476666 g/mol PubChem epa.gov
CAS Number135329-52-1PubChem epa.gov
DTXSIDDTXSID70159317PubChem epa.gov
PubChem CID3083231PubChem nih.gov

Note: As of the current search, detailed experimental spectroscopic data (e.g., specific NMR chemical shifts, coupling constants, NOE correlations, or MS fragmentation patterns) for Cyclo(atsptpal) are not publicly available. The information presented describes the general application of these techniques for the structural characterization of such a compound.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the functional groups and backbone conformation of peptides. These techniques probe the vibrational modes of chemical bonds, offering a "fingerprint" of the molecule's structure. mdpi.comacs.org

Detailed Research Findings: For Cyclo(atsptpal), FTIR and Raman spectroscopy would primarily focus on the amide bands, which are highly sensitive to the peptide backbone conformation. The Amide I band (1600-1700 cm⁻¹) arises predominantly from the C=O stretching vibration of the peptide bond, while the Amide II band (1500-1570 cm⁻¹) results from a combination of N-H bending and C-N stretching vibrations. mdpi.compnas.org Analysis of these bands can indicate the presence of specific secondary structural elements, even in the absence of a well-defined global fold. For cyclic peptides, the constrained nature of the backbone can lead to characteristic shifts in these bands compared to linear peptides. Additionally, vibrations from amino acid side chains (e.g., C-H stretches, O-H stretches from Thr/Ser, N-H stretches from Arg/Lys if present, C-S stretches from Cys if present) provide information on their chemical environment and participation in intramolecular interactions. researchgate.netarxiv.org

Illustrative Data Table: Characteristic Vibrational Bands for Cyclo(atsptpal)

Band RegionWavenumber (cm⁻¹)AssignmentExpected Information for Cyclo(atsptpal)
Amide A3200-3300N-H stretchHydrogen bonding state of amide N-H groups
Amide B3050-3100C-H stretch (aromatic/aliphatic)Presence and environment of C-H bonds
Amide I1600-1700C=O stretch (peptide bond)Primary indicator of backbone conformation (e.g., β-turns, random coil) pnas.org
Amide II1500-1570N-H bend, C-N stretchSecondary indicator of backbone conformation, hydrogen bonding mdpi.com
Amide III1230-1300C-N stretch, N-H bendSensitive to backbone conformation, useful for distinguishing β-sheet from random coil
Side ChainVariableSpecific functional groupsConfirmation of amino acid residues (e.g., -OH for Thr/Ser, -CH3 for Ala, -CH2- for Leu/Pro)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure and conformational changes of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. subr.edu

Detailed Research Findings: For Cyclo(atsptpal), CD spectroscopy would be employed to determine the prevalent secondary structural motifs adopted by the cyclic octapeptide. Cyclic peptides, due to their inherent conformational constraints, often exhibit distinct CD signatures that deviate from those of linear peptides or larger proteins. Typical CD spectra for cyclic peptides can indicate the presence of specific turn types (e.g., β-turns, γ-turns) or the absence of regular α-helical or β-sheet structures, which are less common in small cyclic peptides unless specifically designed. subr.edujst.go.jpnih.gov The position and intensity of characteristic minima and maxima in the far-UV region (190-250 nm) provide information about the peptide's backbone conformation. For instance, a strong negative band around 200 nm and a positive band around 220 nm might suggest a significant population of β-turn structures, which are frequently observed in cyclic peptides. subr.edujst.go.jp Environmental factors such as solvent polarity, temperature, and pH can influence the conformational equilibrium, and CD can monitor these changes. subr.edupku.edu.cn

Illustrative Data Table: Expected CD Spectral Features for Cyclo(atsptpal)

Wavelength (nm)Feature (Ellipticity)Interpretation for Cyclo(atsptpal)
~195-200Negative minimumContribution from random coil or specific turn structures (e.g., Type I/II β-turns) subr.edu
~215-220Positive maximum or negative minimumPresence of specific β-turn types or other constrained conformations jst.go.jpnih.gov
>230Small positive or negative peakAromatic side chain contributions or highly constrained, unique conformations jst.go.jp

X-ray Crystallography and Single-Crystal X-ray Diffraction (SC-XRD)

Detailed Research Findings: If suitable single crystals of Cyclo(atsptpal) can be obtained, SC-XRD would reveal its exact molecular conformation in the crystalline lattice. This technique offers unparalleled detail, allowing for the unambiguous assignment of the cyclic backbone's puckering, the orientation of side chains, and the network of intramolecular hydrogen bonds that stabilize its structure. researchgate.netbakerlab.orgacs.org Furthermore, SC-XRD can identify intermolecular interactions, such as hydrogen bonding or van der Waals forces, that contribute to crystal packing and potentially influence the peptide's conformation in a condensed phase. nih.gov The presence of multiple molecules in the asymmetric unit could indicate conformational flexibility or the formation of specific dimeric or oligomeric arrangements in the solid state. researchgate.net Challenges in applying SC-XRD to peptides often lie in the difficulty of growing well-ordered crystals. nih.gov

Electron Microscopy Techniques (e.g., Cryo-TEM) for Aggregate Structures

Electron microscopy techniques, such as Cryogenic Transmission Electron Microscopy (Cryo-TEM), are crucial for visualizing the morphology and size distribution of peptide aggregates in solution, providing direct evidence of supramolecular assembly. americanpeptidesociety.org

Detailed Research Findings: Cryo-TEM would be employed to investigate the propensity of Cyclo(atsptpal) to self-assemble and form higher-order structures. By rapidly freezing the sample in a thin layer of vitreous ice, Cryo-TEM preserves the native-like state of the aggregates, minimizing artifacts associated with drying or staining. americanpeptidesociety.orgpnas.org This technique can reveal various aggregate morphologies, including amorphous aggregates, spherical particles, micelles, or ordered fibrillar structures, if present. mpg.deresearchgate.netacs.org Analysis of Cryo-TEM images would provide qualitative and quantitative data on the size, shape, and homogeneity of Cyclo(atsptpal) aggregates. For instance, if Cyclo(atsptpal) forms amyloid-like fibrils, Cryo-TEM could visualize their characteristic cross-β-sheet morphology and measure their dimensions and twist. americanpeptidesociety.orgacs.org

Small-Angle X-ray Scattering (SAXS) for Solution Conformation

Illustrative Data Table: Expected SAXS Parameters for Cyclo(atsptpal) in Solution

ParameterValue (Typical for small cyclic peptides)Interpretation for Cyclo(atsptpal)
Radius of Gyration (Rg)8-15 ÅMeasure of the average size and compactness in solution nsrrc.org.tw
Maximum Dimension (Dmax)20-40 ÅLargest distance within the molecule in solution
Porod Exponent~2-4Indication of particle shape and surface characteristics (e.g., compact, elongated, or aggregated) aip.org
Molecular Weight (MW)~900-1000 Da (based on monomer)Confirmation of monomeric state or indication of oligomerization acs.org

Computational Methods in Conformational Space Exploration

Computational methods, such as molecular dynamics (MD) simulations, Monte Carlo simulations, and quantum mechanics (QM) calculations, are indispensable tools for exploring the vast conformational space of flexible molecules like peptides. These methods complement experimental data by providing atomic-level insights into conformational dynamics, energy landscapes, and the stability of different conformers. nih.govspringernature.comresearchgate.net

Detailed Research Findings: For Cyclo(atsptpal), computational methods would be used to:

Sample Conformational Space: MD simulations, especially enhanced sampling techniques like replica-exchange molecular dynamics (REMD), can extensively explore the accessible conformations of the cyclic octapeptide in various environments (e.g., aqueous solution, membrane-mimicking environments). nih.govspringernature.comresearchgate.netbiorxiv.org This is crucial for understanding the flexibility and preferred conformations of the cyclic backbone and side chains.

Identify Stable Conformers: Clustering analysis of MD trajectories can identify distinct conformational families and their relative populations, providing insights into the most stable structures in solution. springernature.comresearchgate.net

Predict Spectroscopic Properties: QM calculations can predict vibrational frequencies (for FTIR/Raman) and electronic transitions (for CD), aiding in the interpretation of experimental spectra and validating proposed structures. researchgate.net

Investigate Intermolecular Interactions: MD simulations can model the interactions between Cyclo(atsptpal) molecules, providing a molecular basis for observed aggregation phenomena and the formation of dimers or oligomers. mpg.de

Free Energy Calculations: These can quantify the relative stability of different conformations or association states, providing a thermodynamic understanding of the peptide's behavior.

Structural Characterization of Cyclo(atsptpal) Dimers and Oligomers

The propensity of peptides to self-assemble into higher-order structures, such as dimers, oligomers, or even fibrils, is a critical aspect of their structural biology. Characterizing these assemblies provides insights into their potential biological roles and pathological implications. mpg.deacs.orgmdpi.com

Detailed Research Findings: The formation and structural characteristics of Cyclo(atsptpal) dimers and oligomers would be investigated using a combination of techniques:

Analytical Ultracentrifugation (AUC): AUC can determine the sedimentation coefficient and molecular weight of species in solution, providing a quantitative measure of oligomerization states and their equilibrium.

Cryo-TEM: Direct visualization of aggregates (as discussed in Section 3.3) provides morphological details of the dimeric or oligomeric structures. americanpeptidesociety.orgresearchgate.net

NMR Spectroscopy: While not explicitly in the outline, NMR is a powerful tool for characterizing intermolecular interactions and elucidating the atomic-resolution structure of small oligomers in solution, providing information on contact interfaces and conformational changes upon association.

X-ray Crystallography: If ordered crystals of dimers or oligomers can be grown, SC-XRD would provide the most detailed structural information on their intermolecular interfaces and packing arrangements. nih.govnih.gov For example, specific hydrogen bonding networks or hydrophobic interactions driving dimerization could be precisely defined. nih.govrsc.org

The combined application of these diverse structural biology techniques would provide a holistic understanding of Cyclo(atsptpal)'s high-resolution structure, its conformational dynamics, and its self-assembly behavior, from the monomeric state to higher-order aggregates.

Theoretical and Computational Investigations of Cyclo Atsptpal Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules. These methods aim to solve the Schrödinger equation for a given molecular system, providing a detailed understanding of electron distribution, energy levels, and molecular orbitals. They are essential for predicting molecular geometries, vibrational frequencies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency. mdpi.com DFT approaches approximate the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wave function. This method is particularly effective for studying the electronic structure, molecular geometry, and reactivity of various compounds. mdpi.comnih.gov DFT can predict properties such as bond lengths, bond angles, dipole moments, and vibrational frequencies. Furthermore, it is extensively used to investigate reaction mechanisms, transition states, and activation energies, providing insights into a compound's chemical reactivity. nih.gov

Specific Research Findings for Cyclo(atsptpal): No specific detailed research findings or data tables resulting from Density Functional Theory (DFT) calculations applied to Cyclo(atsptpal) were identified in the conducted searches.

Ab initio methods are a class of quantum chemical calculations that derive directly from fundamental quantum mechanical principles, without the need for empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) methods, offer higher accuracy compared to DFT for certain properties, especially when electron correlation effects are significant. While computationally more demanding, ab initio methods are invaluable for obtaining highly accurate predictions of molecular energies, geometries, and spectroscopic parameters, often serving as benchmarks for other computational approaches.

Specific Research Findings for Cyclo(atsptpal): No specific detailed research findings or data tables from ab initio methods applied to Cyclo(atsptpal) were identified in the conducted searches.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems. nih.gov By applying classical mechanics to atoms and molecules, MD simulations track the movement of each atom over time, providing insights into conformational changes, molecular flexibility, and dynamic processes. nih.govnih.gov MD is crucial for understanding how molecules behave in different environments, such as in solution or interacting with membranes. nih.gov It allows for the exploration of the conformational landscape of a molecule, identifying stable and transient structures, and observing transitions between them. nih.gov

Specific Research Findings for Cyclo(atsptpal): No specific detailed research findings or data tables from Molecular Dynamics (MD) simulations focusing on the conformational sampling and flexibility of Cyclo(atsptpal) were identified in the conducted searches.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Thermodynamics

Free Energy Perturbation (FEP) and Umbrella Sampling are advanced computational methods used to calculate free energy differences between molecular states, particularly relevant for understanding binding thermodynamics. researchgate.netgoogle.com FEP is considered a gold standard for calculating relative ligand-binding free energies, enabling the prediction of how modifications to a ligand affect its binding affinity to a target. silcsbio.comarxiv.org Umbrella Sampling, often used in conjunction with MD simulations, helps overcome energy barriers to ensure adequate sampling of relevant conformational spaces, allowing for the calculation of free energy profiles along a chosen reaction coordinate. These methods are critical in drug discovery for lead optimization and understanding molecular recognition. arxiv.orgschrodinger.com

Specific Research Findings for Cyclo(atsptpal): No specific detailed research findings or data tables from Free Energy Perturbation (FEP) or Umbrella Sampling studies on the binding thermodynamics of Cyclo(atsptpal) were identified in the conducted searches.

Ligand-Based and Structure-Based Computational Design Approaches

Computational design approaches are broadly categorized into ligand-based and structure-based methods, both aiming to discover or optimize molecules with desired properties. trimble.compaacademy.com Ligand-based approaches rely on the properties of known active molecules to infer features important for activity, often without explicit knowledge of the target's 3D structure. These include pharmacophore modeling, QSAR (Quantitative Structure-Activity Relationship), and similarity searching. Structure-based approaches, conversely, utilize the 3D structure of the target (e.g., a protein) to design molecules that fit into its binding site and interact favorably. schrodinger.com Techniques like molecular docking and de novo design fall under this category. Both approaches leverage computational power to explore vast chemical spaces and accelerate the design process. trimble.compaacademy.comarchdaily.comethz.chsintef.no

Specific Research Findings for Cyclo(atsptpal): No specific detailed research findings or data tables from ligand-based or structure-based computational design approaches involving Cyclo(atsptpal) were identified in the conducted searches.

Prediction of Molecular Recognition Sites and Interaction Dynamics

The prediction of molecular recognition sites and interaction dynamics is a critical aspect of understanding how molecules interact with each other, particularly in biological systems. Computational methods, often combining molecular docking, MD simulations, and quantum chemical calculations, are used to identify regions on a molecule that are likely to bind to other molecules (recognition sites) and to characterize the nature and strength of these interactions over time. This involves analyzing intermolecular forces, hydrogen bonding, hydrophobic interactions, and conformational changes upon binding. Such predictions are vital for understanding biological pathways, designing selective drugs, and developing new materials.

Specific Research Findings for Cyclo(atsptpal): No specific detailed research findings or data tables related to the prediction of molecular recognition sites and interaction dynamics for Cyclo(atsptpal) were identified in the conducted searches.

While Cyclo(atsptpal) is recognized as a chemical compound with a defined molecular formula and PubChem CID, the comprehensive literature search did not yield specific detailed research findings or data tables pertaining to its theoretical and computational investigations, including quantum chemical calculations (DFT, ab initio methods), molecular dynamics simulations, free energy perturbation, or computational design approaches. The methods described herein are general computational tools widely applied in chemical and biochemical research, but their specific application and results for Cyclo(atsptpal) are not publicly available in the searched scientific literature.

Compound Names and PubChem CIDs

Molecular Mechanisms of Action and Biological Interactions of Cyclo Atsptpal

Investigation of Molecular Target Binding and Specificity

No specific studies detailing the molecular targets of Cyclo(atsptpal) or its binding specificity have been identified in the available scientific literature. Research has not yet elucidated which proteins, nucleic acids, or other biological macromolecules Cyclo(atsptpal) may interact with to exert a biological effect.

Modulation of Protein-Protein Interactions (PPIs)

There is currently no available research demonstrating that Cyclo(atsptpal) can modulate protein-protein interactions. While cyclic peptides are a recognized modality for targeting PPIs, the specific effects of Cyclo(atsptpal) in this regard remain uninvestigated.

Enzymatic Inhibition and Activation Studies

Scientific literature lacks any studies on the effects of Cyclo(atsptpal) on enzymatic activity. It is unknown whether this cyclic peptide can act as an inhibitor or an activator of any specific enzymes.

Ligand-Receptor Interaction Dynamics

Detailed information on the interaction dynamics between Cyclo(atsptpal) and any biological receptors is not available. The kinetics and thermodynamics of its potential binding to any receptor have not been characterized.

Pathway Modulation in Cellular Systems

There are no published studies that have investigated the impact of Cyclo(atsptpal) on cellular signaling pathways or other cellular systems. Its effects on cellular functions remain to be determined.

Comparative Analysis of Cyclo(atsptpal) Interactions with Known Cyclic Peptides

Due to the lack of data on the biological interactions of Cyclo(atsptpal), a comparative analysis with other known cyclic peptides is not feasible. Such an analysis would require a foundational understanding of its own interaction profile.

Chemical Derivatization and Structure Activity Relationship Sar Studies for Cyclo Atsptpal Analogues

Rational Design of Cyclo(atsptpal) Derivatives

Rational design leverages structural information of the target receptor or enzyme to guide the synthesis of more effective ligands. nih.govrsc.org In the absence of a known receptor for Cyclo(atsptpal), initial rational design efforts would focus on modifying key features of the peptide. Assuming a hypothetical biological activity, the design process would involve:

Pharmacophore Modification: Identifying the key amino acid side chains (the pharmacophore) responsible for biological activity. For Cyclo(atsptpal), the hydroxyl groups of Threonine (Thr) and Serine (Ser) or the pyrrolidine (B122466) ring of Proline (Pro) could be hypothesized as critical interaction points. Derivatives would be designed to alter the properties of these groups, for example, by replacing Thr with Valine to remove the hydroxyl group or with Serine to alter spacing.

Conformational Constraint: Introducing further rigidity into the molecule can lock it into its "bioactive" conformation, improving receptor affinity. nih.gov This could be achieved by substituting standard amino acids with conformationally restricted ones, such as replacing Alanine (Ala) with aminoisobutyric acid (Aib).

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles without losing efficacy. The Proline residues in Cyclo(atsptpal) could be replaced with other cyclic amino acids to probe the size and conformational requirements of the binding pocket.

Semisynthetic Modifications for Enhanced Properties

Semisynthetic modification involves chemically altering a naturally produced lead compound. While Cyclo(atsptpal) is likely synthetic, the principles apply to modifying a parent peptide structure. Key goals include enhancing metabolic stability, cell permeability, and target affinity.

Common modifications would include:

N-methylation: Methylating the backbone amide nitrogens can protect against enzymatic degradation by proteases and can favor certain conformations.

Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to increase solubility, extend circulation half-life, and reduce immunogenicity.

Lipidation: Acylating the peptide with fatty acids to enhance membrane association and improve permeability.

Combinatorial Approaches for Analogue Library Generation

To explore the SAR of Cyclo(atsptpal) efficiently, combinatorial chemistry is used to generate large libraries of related analogues. nih.gov This allows for the rapid synthesis and screening of thousands of compounds. A positional scanning library approach would be particularly effective. nih.gov In this method, a series of sub-libraries are created where each amino acid position in the Cyclo(atsptpal) sequence is systematically replaced by a wide range of other natural and unnatural amino acids, while the other positions remain as a mixture. Screening these sub-libraries reveals which amino acids are preferred at each position, guiding the synthesis of discrete, highly potent compounds.

Positional Scanning and Alanine Scanning Mutagenesis for Interaction Mapping

Alanine scanning is a site-directed mutagenesis technique used to determine the contribution of specific amino acid side chains to a protein's function or interaction. wikipedia.orggenscript.com By systematically replacing each non-alanine residue in Cyclo(atsptpal) with alanine, one can identify "hot spots" critical for its biological activity. nih.govmybiosource.com Alanine is chosen because it is chemically inert and removes the side chain beyond the β-carbon without altering the backbone conformation significantly. wikipedia.org

The results of such a scan provide a functional map of the peptide. A significant loss of activity upon substitution indicates that the original residue's side chain is crucial for the interaction.

Table 1: Illustrative Alanine Scanning Data for Cyclo(atsptpal) Analogues
AnalogueSequenceSubstitutionHypothetical Relative Activity (%)Interpretation
ParentCyclo(A-T-S-P-T-P-A-L)None100Baseline activity
Thr2 -> AlaCyclo(A-A-S-P-T-P-A-L)T2A85Minor contribution from Thr2 side chain
Ser3 -> AlaCyclo(A-T-A-P-T-P-A-L)S3A15Ser3 side chain is important for activity
Pro4 -> AlaCyclo(A-T-S-A-T-P-A-L)P4A5Pro4 is critical for conformation/activity
Thr5 -> AlaCyclo(A-T-S-P-A-P-A-L)T5A90Minor contribution from Thr5 side chain
Pro6 -> AlaCyclo(A-T-S-P-T-A-A-L)P6A8Pro6 is critical for conformation/activity
Leu8 -> AlaCyclo(A-T-S-P-T-P-A-A)L8A40Moderate contribution from Leu8 side chain

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical properties of compounds with their biological activities. wikipedia.orgprotoqsar.com For a series of Cyclo(atsptpal) analogues, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The process involves:

Data Set Generation: Synthesizing and testing a diverse set of Cyclo(atsptpal) analogues.

Descriptor Calculation: For each analogue, calculating molecular descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors).

Model Building: Using statistical methods to build a regression or classification model that links the descriptors to the observed biological activity. wikipedia.org

Table 2: Hypothetical Data for a QSAR Model of Cyclo(atsptpal) Analogues
Analogue IDModificationLogP (Hydrophobicity)Molecular WeightPolar Surface Area (Ų)Observed Activity (IC₅₀, nM)
CP-01Parent-1.2764.9185.250
CP-02Leu8 -> Phe-0.7812.9185.225
CP-03Ser3 -> Asp-2.5793.9211.3250
CP-04Ala1 -> Gly-1.5750.8185.265
CP-05Thr2 -> Val-0.9762.9162.9150

A resulting QSAR equation might look like: Activity = c₀ + c₁(LogP) + c₂(Molecular Weight) + c₃(Polar Surface Area).

Impact of Backbone Cyclization on Molecular Recognition

Backbone cyclization, where the peptide is cyclized through its backbone atoms rather than side chains, offers a powerful way to constrain peptide conformation. frontiersin.orgresearchgate.net This strategy preserves all native side chains, allowing them to remain available for target interaction. frontiersin.org Transforming a linear version of the ATSTPAL peptide into a backbone-cyclized form can dramatically increase metabolic stability and receptor affinity by reducing the entropic penalty of binding. researchgate.netnih.gov The size, chemistry, and position of the cyclizing linker can be varied to create a library of conformers, enabling the selection of an optimal cyclic scaffold. frontiersin.org

Emerging Research Avenues and Future Perspectives in Cyclo Atsptpal Studies

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic, systems-level comprehension of how Cyclo(atsptpal) interacts with biological systems is becoming increasingly crucial. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to move beyond single-target interactions and elucidate the broader physiological impact of the compound. nih.govastrazeneca.comastrazeneca.com By combining these extensive datasets, researchers can construct detailed molecular maps that reveal the cascading effects of Cyclo(atsptpal) on cellular pathways and networks. nih.govastrazeneca.com

This multi-omics approach can uncover novel biomarkers and previously unknown molecular targets, providing a richer understanding of its mechanism of action. nih.govastrazeneca.comastrazeneca.com For instance, analyzing changes in gene expression (transcriptomics) alongside protein abundance (proteomics) after exposure to Cyclo(atsptpal) can highlight key regulatory hubs and signaling pathways that are modulated by the cyclopeptide.

Table 1: Potential Multi-Omics Data Integration in Cyclo(atsptpal) Research

Omics Level Data Generated Potential Insights
Transcriptomics Differential gene expression profiles (mRNA, miRNA) Identification of genes and pathways regulated by Cyclo(atsptpal).
Proteomics Changes in protein abundance and post-translational modifications Elucidation of direct protein targets and affected signaling cascades.
Metabolomics Alterations in metabolite concentrations Understanding of the impact on cellular metabolism and bioenergetics.

| Integrated Analysis | Correlated changes across omics layers | Construction of comprehensive interaction networks and a systems-level view of the compound's effects. |

Advanced Imaging Techniques for Molecular Localization

Visualizing the precise location of Cyclo(atsptpal) within cells and tissues is fundamental to understanding its biological function. Advanced imaging techniques are at the forefront of providing this critical spatial information. nih.govdigitalclassicist.orggehealthcare.com Methods such as high-resolution microscopy, coupled with fluorescently labeling the cyclopeptide, can track its journey into and within cells in real-time.

Furthermore, techniques like mass spectrometry imaging (MSI) and positron emission tomography (PET) can map the distribution of the compound and its metabolites in tissue sections or entire organisms, respectively. gehealthcare.compennmedicine.org This allows researchers to determine where the compound accumulates, which can inform its efficacy and potential for targeted delivery. These sophisticated imaging tools are essential for correlating the molecular action of Cyclo(atsptpal) with its physiological effects at a microscopic and macroscopic level. nih.govgehealthcare.com

Development of Novel Biosensors Incorporating Cyclo(atsptpal)

The unique structural and binding properties of Cyclo(atsptpal) make it an attractive candidate for incorporation into novel biosensors. These analytical devices could be designed to detect specific biological molecules with high sensitivity and selectivity. By immobilizing Cyclo(atsptpal) onto a transducer surface, it can act as a molecular recognition element, binding to its target molecule and generating a measurable signal.

The development of such biosensors could span various platforms, including optical, electrochemical, and piezoelectric systems. The specificity of the Cyclo(atsptpal)-target interaction would be a key determinant of the biosensor's performance. Future research in this area will likely focus on optimizing the immobilization strategy and enhancing the signal transduction mechanism to create robust and reliable detection tools for research and diagnostic applications.

Applications in Chemical Probe Development

Chemical probes are indispensable tools for dissecting complex biological processes. bayer.com Cyclo(atsptpal) can serve as a versatile scaffold for the development of such probes. By chemically modifying the cyclopeptide to include reporter tags (e.g., fluorophores, biotin) or reactive groups, researchers can create powerful reagents to identify and study its cellular binding partners. bayer.com

For example, a photo-affinity labeled version of Cyclo(atsptpal) could be used to covalently link to its target proteins upon UV irradiation, allowing for their subsequent isolation and identification. These chemical probes will be instrumental in de-convoluting the specific molecular interactions that underpin the biological activity of Cyclo(atsptpal), paving the way for a more detailed mechanistic understanding.

Predictive Modeling for De Novo Cyclopeptide Design

Computational approaches are revolutionizing peptide and drug design. nih.govbiorxiv.orgbiorxiv.org Predictive modeling and machine learning algorithms can be employed to accelerate the design of new cyclopeptides based on the Cyclo(atsptpal) structure. nih.govbiorxiv.org By analyzing its structure-activity relationships, computational models can predict how modifications to the amino acid sequence or conformation will affect its binding affinity and specificity for a given target. mdpi.com

These de novo design strategies enable the creation of vast virtual libraries of Cyclo(atsptpal) analogs that can be screened computationally before committing to expensive and time-consuming chemical synthesis. nih.govnih.gov This synergy between computational modeling and experimental validation promises to fast-track the discovery of next-generation cyclopeptides with enhanced properties for a range of scientific applications. biorxiv.orgbiorxiv.orgneurosnap.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.